1,O(6)-Ethanoguanosine

DNA repair O6-alkylguanine-DNA alkyltransferase (AGT) mechanism-based crosslinking

Choose 1,O(6)-Ethanoguanosine (CAS 112529-18-7) for its unique N1-O6 ethano bridge, which mechanistically traps AGT in a covalent DNA-protein complex—a capability linear O6-alkylguanines lack. This is the sole compound that recapitulates the critical intermediate in chloroethylnitrosourea (CENU) cross-link formation, essential for accurate DNA repair and cytotoxicity assays.

Molecular Formula C12H16N5O5+
Molecular Weight 310.29 g/mol
CAS No. 112529-18-7
Cat. No. B056141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,O(6)-Ethanoguanosine
CAS112529-18-7
Synonyms1,O(6)-ethanoguanosine
Molecular FormulaC12H16N5O5+
Molecular Weight310.29 g/mol
Structural Identifiers
SMILES[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C12H15N5O5/c13-12-15-9-6(10-16(12)1-2-21-10)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,13,18-20H,1-3H2/p+1/t5-,7-,8-,11?/m1/s1
InChIKeyVLOXBPWVLKTROY-YNJARDAQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,O(6)-Ethanoguanosine (CAS 112529-18-7): Cyclic Nucleoside Adduct for DNA Damage and Repair Research


1,O(6)-Ethanoguanosine (CAS 112529-18-7) is a cyclic nucleoside adduct characterized by an ethano bridge linking the N1 and O6 positions of the guanine base [1]. It is formally classified as a guanosine analog and derivative [1]. This compound is not merely a synthetic curiosity but a structurally defined, isolable intermediate formed during the base-catalyzed hydrolysis of O6-fluoroethylguanosine at 37°C in aqueous solution [2]. Its biological relevance stems from the hypothesis that the corresponding 1,O6-ethanoguanine deoxynucleoside forms in DNA via rearrangement of O6-haloethyldeoxyguanosine and functions as a critical intermediate in the formation of cytotoxic DNA interstrand cross-links, specifically 1-(3-deoxycytidyl),2-(1-deoxyguanosinyl) ethane [2]. This mechanistic role positions the compound as a key tool for investigating the molecular pharmacology of chloroethylnitrosourea (CENU) antitumor agents and the associated DNA repair pathways.

1,O(6)-Ethanoguanosine Procurement: Why Substitution with Other O6-Alkylguanine Derivatives Compromises Experimental Integrity


Generic substitution among O6-alkylguanine derivatives is not scientifically valid due to fundamental differences in chemical structure, which dictate distinct biological activities and mechanisms of action. The class encompasses a broad range of compounds, from simple O6-alkylguanines (e.g., O6-methylguanine) to complex aralkyl derivatives (e.g., O6-benzylguanine), each with unique steric and electronic properties that govern their interaction with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) [1]. For instance, O6-benzylguanine and O6-allylguanine function as potent, direct pseudosubstrate inactivators of AGT [1]. In contrast, 1,O(6)-ethanoguanosine is not a direct AGT inhibitor but a cyclic, cross-link precursor adduct formed from the rearrangement of O6-haloethylguanine lesions [2]. Its unique N1-O6 ethano bridge confers a distinct conformation that traps AGT in a covalent complex with DNA, a mechanism fundamentally different from the simple alkyl transfer involved with linear alkylguanines [3]. Therefore, substituting this compound with a generic O6-alkylguanine analog will not recapitulate the specific DNA-protein cross-linking chemistry central to studies of CENU-induced cytotoxicity and DNA repair dynamics.

1,O(6)-Ethanoguanosine Quantitative Evidence Guide: Verifiable Differentiation from Analogs for Research and Procurement Decisions


Cyclic Ethano Bridge Structure as a Determinant of DNA-Protein Cross-Link Formation vs. Linear Alkylguanine AGT Inactivation

The cyclic N1-O6 ethano bridge in 1,O(6)-ethanoguanosine is a critical structural feature that dictates a mechanism of action distinct from that of linear O6-alkylguanine AGT inhibitors. While O6-allylguanine acts as a direct AGT inactivator with an IC50 of 8.5 ± 0.6 μM in vitro by transferring its allyl group to the active site cysteine of AGT [1], the cyclic 1,O(6)-ethanoguanine adduct is hypothesized to be the essential intermediate that enables the formation of a covalent complex between AGT and CENU-treated DNA [2]. This complex formation is dependent on the presence of the O6-alkylguanine function and the specific rearrangement to the cyclic ethano form [2]. This demonstrates that the cyclic nature of 1,O(6)-ethanoguanosine is not a trivial modification but a fundamental determinant of its ability to serve as a cross-link precursor rather than a simple pseudosubstrate.

DNA repair O6-alkylguanine-DNA alkyltransferase (AGT) mechanism-based crosslinking

Role of 1,O(6)-Ethanoguanosine as an Isolable Intermediate in O6-Haloethylguanosine Hydrolysis

1,O(6)-Ethanoguanosine has been identified and isolated as the cyclic intermediate during the base-catalyzed hydrolysis of O6-fluoroethylguanosine in aqueous solution at 37°C [1]. This provides a direct synthetic route and validates its existence as a discrete chemical species. In contrast, attempts to synthesize the corresponding O6-chloroethylguanine nucleosides have been reported as unsuccessful [1]. This highlights the unique chemical accessibility of the ethano-bridged structure and underscores the value of the fluoroethyl precursor route for generating this specific cyclic adduct for research purposes. The ability to isolate this intermediate via high-performance liquid chromatography (HPLC) and partially characterize it by ultraviolet spectrometry provides a practical handle for researchers compared to other unstable or synthetically inaccessible haloethylguanine adducts [1].

chemical synthesis DNA adduct characterization CENU pharmacology

Comparative AGT Inactivation Potency of O6-Substituted Guanines: Benchmarking the Landscape

While 1,O(6)-ethanoguanosine itself is not a direct AGT inactivator, understanding the broader class potency landscape is essential for contextualizing its unique role. A structure-activity relationship (SAR) study demonstrated that simple O6-alkyl- and O6-cycloalkylguanines are weak AGT inactivators compared to O6-allylguanine (IC50 = 8.5 ± 0.6 μM), with IC50 values ranging from 100 to 1000 μM [1]. In contrast, optimized analogs like O6-(1-cyclopentenylmethyl)guanine achieve remarkable potency (IC50 = 0.39 ± 0.04 μM), approaching that of the benchmark O6-benzylguanine (IC50 = 0.18 ± 0.02 μM) [1]. Furthermore, 2'-deoxyguanosine derivatives generally demonstrate greater potency than guanosine analogs in enhancing CENU cytotoxicity [2]. This quantitative context highlights that the value of 1,O(6)-ethanoguanosine lies not in its potency as an AGT inhibitor, but in its distinct, mechanism-based function as a DNA-protein cross-link precursor.

AGT inhibition structure-activity relationship drug potentiation

Optimal Research Applications for 1,O(6)-Ethanoguanosine Based on Evidence of Its Cyclic Cross-Link Precursor Function


Investigating the Molecular Mechanism of DNA Interstrand Cross-Link Formation by Chloroethylnitrosoureas (CENUs)

1,O(6)-Ethanoguanosine is the optimal compound for studies aimed at elucidating the precise chemical steps leading from initial O6-guanine alkylation by CENU chemotherapeutics (e.g., BCNU) to the formation of lethal DNA interstrand cross-links. Evidence shows that this cyclic nucleoside is the hypothesized intermediate in the rearrangement of O6-haloethyldeoxyguanosine to the cross-link 1-(3-deoxycytidyl),2-(1-deoxyguanosinyl) ethane [1]. Using this compound allows researchers to isolate and study this critical intermediate step, which is not possible with simpler, linear O6-alkylguanine adducts that do not undergo this specific rearrangement.

Trapping and Characterizing Covalent AGT-DNA Complexes in DNA Repair Studies

The unique cyclic structure of 1,O(6)-ethanoguanosine makes it an ideal tool for forming and characterizing covalent complexes between the DNA repair protein AGT and DNA. Research demonstrates that complex formation between CENU-treated DNA and AGT requires an alkyltransferase reaction with a guanine adduct such as O6,N1-ethanoguanine [1]. This compound can be incorporated into oligonucleotides to create a defined substrate that efficiently traps AGT in a covalent complex [2]. This application is critical for structural biology and biochemical studies of AGT, a key source of resistance to alkylating chemotherapies, and cannot be achieved with standard O6-benzylguanine or O6-methylguanine, which merely inactivate the protein without forming a stable DNA-protein adduct [2].

Developing and Validating Analytical Methods for Detecting Cyclic DNA Adducts as Biomarkers of CENU Exposure

1,O(6)-Ethanoguanosine serves as an essential reference standard for the development and validation of highly sensitive analytical assays, such as LC-MS/MS or HPLC-UV, designed to detect and quantify cyclic ethano-guanine adducts in biological samples [1]. Its established HPLC isolation and UV characterization profile provide the necessary benchmarks for method development [1]. This application is vital for pharmacokinetic and pharmacodynamic studies of CENU drugs, enabling researchers to correlate the formation of these critical cross-link precursors with therapeutic efficacy and toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,O(6)-Ethanoguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.